6-fluoro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide
Description
6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of fluorine, pyridine, thiophene, and chromene moieties, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C20H13FN2O3S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C20H13FN2O3S/c21-13-6-7-17-15(10-13)16(24)11-18(26-17)20(25)23(12-14-4-3-9-27-14)19-5-1-2-8-22-19/h1-11H,12H2 |
InChI Key |
BKFCRCOYRYEREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyridine and Thiophene Moieties: The pyridine and thiophene groups can be attached through nucleophilic substitution reactions, often using halogenated intermediates.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated intermediates, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: It may have applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
- 4-Oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide
- 6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-methyl-4H-chromene-2-carboxamide
Uniqueness
6-Fluoro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide is unique due to the presence of both fluorine and thiophene moieties, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
